Cas no 345-71-1 ((3-Fluorophenyl)(4-fluorophenyl)methanone)

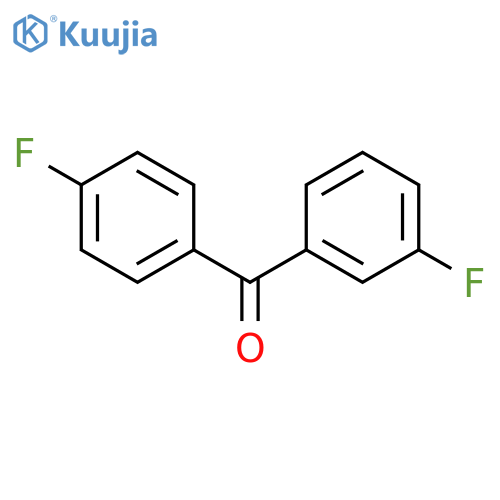

345-71-1 structure

商品名:(3-Fluorophenyl)(4-fluorophenyl)methanone

(3-Fluorophenyl)(4-fluorophenyl)methanone 化学的及び物理的性質

名前と識別子

-

- (3-Fluorophenyl)(4-fluorophenyl)methanone

- (3-fluorophenyl)-(4-fluorophenyl)methanone

- 3,4'-Difluorobenzophenone

- Methanone,(3-fluorophenyl)(4-fluorophenyl)-

- 3,4'-Difluor-benzophenon

- 3,4'-difluoro-benzophenone

- 3-fluorophenyl 4-fluorophenyl methanone

- m,p'-Difluorbenzophenon

- m-Fluor-p'-fluorbenzophenon

- PS-11163

- ZHUXSAKDWNNBCQ-UHFFFAOYSA-N

- (3-Fluoro-phenyl)-(4-fluoro-phenyl)-methanone

- AKOS003261126

- (3-Fluorophenyl)(4-fluorophenyl)methanone #

- A822283

- MFCD00070811

- EN300-7382439

- CS-0206277

- DTXSID20334430

- 3,4''-DIFLUOROBENZOPHENONE

- SCHEMBL3038873

- Methanone, (3-fluorophenyl)(4-fluorophenyl)-

- F75626

- 345-71-1

- DTXCID30285520

-

- MDL: MFCD00070811

- インチ: InChI=1S/C13H8F2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H

- InChIKey: ZHUXSAKDWNNBCQ-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)F

計算された属性

- せいみつぶんしりょう: 218.05400

- どういたいしつりょう: 218.05432120g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

- PSA: 17.07000

- LogP: 3.19580

(3-Fluorophenyl)(4-fluorophenyl)methanone セキュリティ情報

(3-Fluorophenyl)(4-fluorophenyl)methanone 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

(3-Fluorophenyl)(4-fluorophenyl)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019114053-100g |

(3-Fluorophenyl)(4-fluorophenyl)methanone |

345-71-1 | 95% | 100g |

$643.68 | 2023-09-02 | |

| TRC | F621540-100mg |

(3-Fluorophenyl)(4-fluorophenyl)methanone |

345-71-1 | 100mg |

$64.00 | 2023-05-18 | ||

| Fluorochem | 022819-1g |

3,4'-Difluorobenzophenone |

345-71-1 | 97% | 1g |

£270.00 | 2022-03-01 | |

| Enamine | EN300-7382439-0.25g |

(3-fluorophenyl)(4-fluorophenyl)methanone |

345-71-1 | 97% | 0.25g |

$19.0 | 2023-06-01 | |

| OTAVAchemicals | 1043959-250MG |

(3-fluorophenyl)(4-fluorophenyl)methanone |

345-71-1 | 95% | 250MG |

$173 | 2023-06-25 | |

| OTAVAchemicals | 1043959-100MG |

(3-fluorophenyl)(4-fluorophenyl)methanone |

345-71-1 | 95% | 100MG |

$104 | 2023-06-25 | |

| A2B Chem LLC | AF70604-5g |

(3-Fluorophenyl)(4-fluorophenyl)methanone |

345-71-1 | 98% | 5g |

$108.00 | 2024-04-20 | |

| abcr | AB104714-5g |

3,4'-Difluorobenzophenone, 98%; . |

345-71-1 | 98% | 5g |

€195.00 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276947-25g |

(3-Fluorophenyl)(4-fluorophenyl)methanone |

345-71-1 | 98% | 25g |

¥2361.00 | 2024-05-17 | |

| TRC | F621540-250mg |

(3-Fluorophenyl)(4-fluorophenyl)methanone |

345-71-1 | 250mg |

$75.00 | 2023-05-18 |

(3-Fluorophenyl)(4-fluorophenyl)methanone 関連文献

-

Bojidarka Ivanova Anal. Methods 2013 5 5134

-

John William Baker,Christopher Kelk Ingold J. Chem. Soc. 1930 431

345-71-1 ((3-Fluorophenyl)(4-fluorophenyl)methanone) 関連製品

- 369-33-5(1-(3,4-difluorophenyl)ethan-1-one)

- 455-36-7(1-(3-fluorophenyl)ethan-1-one)

- 123577-99-1(1-(3,5-difluorophenyl)ethan-1-one)

- 85118-07-6(3,4-Difluorobenzophenone)

- 345-70-0(bis(3-fluorophenyl)methanone)

- 403-42-9(4-fluoroacetophenone)

- 70028-88-5(3,4,5-trifluorobenzophenone)

- 345-83-5(4-Fluorobenzophenone)

- 345-92-6(4,4'-Difluorobenzophenone)

- 530-46-1(4-Fluoro-4-Methylbenzophenone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:345-71-1)(3-Fluorophenyl)(4-fluorophenyl)methanone

清らかである:99%

はかる:25g

価格 ($):230.0